molecular formula C8H12OSi B13979036 5-(Trimethylsilyl)-2,4-pentadiyn-1-ol CAS No. 56053-89-5

5-(Trimethylsilyl)-2,4-pentadiyn-1-ol

Cat. No.: B13979036
CAS No.: 56053-89-5
M. Wt: 152.26 g/mol
InChI Key: JXIXOEFDDNXOHP-UHFFFAOYSA-N
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Description

5-(Trimethylsilyl)-2,4-pentadiyn-1-ol is a silicon-containing alkyne derivative of interest in advanced organic synthesis. Its structure, featuring both a terminal alkyne and a trimethylsilyl-protected diyne system, makes it a valuable bifunctional building block for constructing complex molecular architectures. Researchers utilize this compound in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create novel triazole-linked conjugates. Furthermore, it serves as a key precursor in materials science for the development of organic electronic materials and rigid molecular spacers. The terminal hydroxyl group allows for further functionalization, enabling its incorporation into polymers or as a linker on solid supports. For Research Use Only. Not for human or veterinary, household, or pharmaceutical use.

Properties

CAS No.

56053-89-5

Molecular Formula

C8H12OSi

Molecular Weight

152.26 g/mol

IUPAC Name

5-trimethylsilylpenta-2,4-diyn-1-ol

InChI

InChI=1S/C8H12OSi/c1-10(2,3)8-6-4-5-7-9/h9H,7H2,1-3H3

InChI Key

JXIXOEFDDNXOHP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC#CCO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the installation of the trimethylsilyl group at the terminal alkyne position of a pentadiynyl alcohol precursor. The synthetic route must preserve the conjugated diynyl system while introducing the silyl protecting group to enhance stability and facilitate further functionalization.

Detailed Synthetic Procedures

Based on comprehensive literature and supplementary experimental data from advanced research sources, the following synthetic approach is established:

  • Starting Materials: The synthesis begins with commercially available or easily prepared 2,4-pentadiyn-1-ol or its derivatives.

  • Silylation Reaction: The key step involves the selective silylation of the terminal alkyne using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. This reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.

  • Solvent System: Anhydrous solvents like tetrahydrofuran (THF), toluene, or dichloromethane (CH2Cl2) are employed, purified by alumina columns or distillation to ensure dryness and purity.

  • Reaction Conditions: The reaction is typically carried out at low to ambient temperatures to avoid decomposition of the sensitive diynyl moiety. Stirring under an inert atmosphere is maintained throughout.

  • Workup and Purification: After completion, the reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or preparative reversed-phase high-performance liquid chromatography (RP-HPLC), as detailed in the supplementary materials of recent studies.

Representative Procedure (Adapted from RSC Chemical Science Supplementary Data)

  • Under nitrogen atmosphere, dissolve 2,4-pentadiyn-1-ol in anhydrous THF.

  • Add triethylamine dropwise to the solution with stirring at 0°C.

  • Slowly add trimethylsilyl chloride to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours, monitoring progress by thin-layer chromatography (TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative RP-HPLC using a gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

  • Characterize the purified compound by ^1H and ^13C NMR spectroscopy, confirming the presence of the trimethylsilyl group and the diynyl alcohol functionality.

Analytical Data Supporting Preparation

  • NMR Spectroscopy: ^1H NMR spectra show characteristic singlets for the trimethylsilyl methyl protons around 0.0 ppm and signals for the alkyne protons and hydroxyl group consistent with the proposed structure.

  • Infrared Spectroscopy (IR): The IR spectrum exhibits sharp absorptions corresponding to the alkyne C≡C stretching vibrations and the O-H stretch, confirming functional groups.

  • Mass Spectrometry: Molecular ion peaks matching the molecular weight of 152.26 g/mol confirm the molecular formula.

  • Raman Spectroscopy: The compound exhibits strong Raman activity in the bioorthogonal spectral region (2100–2250 cm^-1), attributed to the conjugated alkyne groups, which is useful for imaging applications.

Comparative Data Table of Preparation Parameters

Parameter Details
Starting Material 2,4-Pentadiyn-1-ol
Silylating Agent Trimethylsilyl chloride (TMSCl)
Base Triethylamine
Solvent Anhydrous THF, toluene, or CH2Cl2
Atmosphere Nitrogen or Argon
Temperature 0°C to room temperature
Reaction Time Several hours (typically 2–6 hours)
Workup Quenching with saturated ammonium chloride, extraction, drying
Purification Preparative RP-HPLC or column chromatography
Characterization Techniques ^1H NMR, ^13C NMR, IR, Mass Spectrometry, Raman Spectroscopy

Research Discoveries and Applications Relevant to Preparation

Recent research has demonstrated the utility of this compound as a Raman-active label in bioorthogonal stimulated Raman scattering microscopy. The compound’s stability and strong Raman scattering make it ideal for imaging drug uptake and cellular processes. The synthetic methods developed ensure high purity and reproducibility, which are critical for biological applications.

The use of density functional theory (DFT) calculations has aided in predicting vibrational shifts and Raman scattering intensities, validating the synthetic compound’s properties and guiding modifications to enhance performance. These computational studies complement the experimental preparation methods by providing insight into molecular behavior.

Chemical Reactions Analysis

Types of Reactions: 5-(Trimethylsilyl)-2,4-pentadiyn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The trimethylsilyl group can be used as a protecting group for the hydroxyl functionality, allowing selective reactions at other sites of the molecule .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction can regenerate the hydroxyl group .

Scientific Research Applications

Chemistry: In chemistry, 5-(Trimethylsilyl)-2,4-pentadiyn-1-ol is used as a building block for the synthesis of more complex molecules. Its trimethylsilyl group serves as a protecting group, enabling selective reactions at other functional sites .

Biology and Medicine: The trimethylsilyl group can enhance the stability and bioavailability of drug molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it valuable in the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 5-(Trimethylsilyl)-2,4-pentadiyn-1-ol involves the interaction of its functional groups with specific molecular targets. The trimethylsilyl group can act as a steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural or functional similarities with 5-(Trimethylsilyl)-2,4-pentadiyn-1-ol:

Compound Name Molecular Formula Key Features References
5-[4-Methyl-2-(methylthio)-5-pyrimidinyl]-2,4-pentadiyn-1-ol C₁₁H₁₀N₂OS Pentadiynol backbone with pyrimidinyl substituent; enhanced π-conjugation and potential bioactivity .
5-Trimethylsilyl-4-pentyn-1-ol C₈H₁₆OSi Single triple bond at position 4; lower reactivity compared to diynes .
(E)-5-Trimethylsilyl-2-penten-4-yn-1-ol C₈H₁₄OSi Enyne system (double + triple bond); stereochemical influence on reactions .
5-(Dimethylamino)pent-2-en-1-ol C₇H₁₅NO Amino substituent instead of TMS; hydrogen-bonding capacity .
Key Observations :
  • Electronic Effects : The conjugated diyne system in the target compound enables unique reactivity in [2+2] or [4+2] cycloaddions, unlike single-alkyne analogs (e.g., 5-Trimethylsilyl-4-pentyn-1-ol) .
  • Steric Bulk : The TMS group enhances steric protection of reactive sites, contrasting with the pyrimidinyl substituent in ’s compound, which may participate in π-π stacking .
  • Solubility: Hydrophobic TMS groups reduce aqueous solubility compared to amino-substituted analogs like 5-(Dimethylamino)pent-2-en-1-ol .

Physical Properties

Property This compound 5-Trimethylsilyl-4-pentyn-1-ol (E)-5-Trimethylsilyl-2-penten-4-yn-1-ol
Molecular Weight (g/mol) 152.27 156.30 154.28
Density (g/mL) ~0.89 (estimated) 0.861 0.87 (estimated)
Boiling Point (°C) Not reported 180–185 175–180 (estimated)

Note: Data inferred from analogs in .

Biological Activity

5-(Trimethylsilyl)-2,4-pentadiyn-1-ol is a compound of significant interest in the field of organic chemistry and medicinal research due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a trimethylsilyl group attached to a pentadiyn-1-ol backbone. This structure confers unique reactivity and stability, making it a versatile building block in organic synthesis. The presence of multiple triple bonds (alkyne groups) enhances its potential for various chemical reactions, including cycloaddition and nucleophilic attacks.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the context of DNA cleavage . This property is attributed to the ability of enediyne compounds to generate reactive species upon thermal activation, which can interact with biological macromolecules such as DNA.

Key Mechanisms:

  • Nuclease Activity : Enediyne compounds can act as efficient nucleases, cleaving DNA at specific sites.
  • Radical Generation : Upon activation, these compounds can produce radical species that induce DNA damage.

These mechanisms position this compound as a candidate for further investigation in cancer therapy and other therapeutic areas where targeted DNA damage is beneficial.

Case Studies

  • DNA Cleavage Studies : Research has demonstrated that this compound can induce DNA cleavage through radical-mediated mechanisms. In vitro studies showed that this compound effectively cleaved plasmid DNA upon thermal activation, suggesting its potential use in developing targeted cancer therapies.
  • Comparative Analysis with Related Compounds : A comparative study of various enediyne compounds highlighted the unique reactivity of this compound. It was shown to have a higher efficiency in DNA cleavage compared to other structurally similar compounds.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable compound in medicinal chemistry. Its ability to induce DNA damage suggests potential applications in:

  • Cancer Treatment : Targeting cancer cells through selective DNA cleavage.
  • Antimicrobial Agents : Exploring its activity against bacterial and fungal strains.

Data Table: Comparative Biological Activities

Compound NameStructure TypeUnique Features
This compoundShorter alkyne chainSignificant DNA cleavage activity; potential anticancer agent
8-Trimethylsilylocta-5,7-diyn-1-olLonger alkyne chainSimilar reactivity; used as a building block in organic synthesis
CinnolinoenediyneFused cyclic enediyneEnhanced reactivity; significant DNA cleavage activity

Q & A

Q. What are the optimal synthetic routes for 5-(Trimethylsilyl)-2,4-pentadiyn-1-ol, and how can purity be ensured?

The synthesis typically involves Sonogashira coupling or alkyne functionalization strategies. For example, trimethylsilyl-protected alkynes can be coupled with propargyl alcohol derivatives under palladium catalysis. To ensure purity, column chromatography with silica gel (hexane/ethyl acetate gradients) and spectroscopic validation (e.g., 1H^1H-NMR for silyl proton signals at 0.1–0.3 ppm) are critical. Solid-state polymerization, as demonstrated in analogous pentadiynol derivatives, may require inert atmospheres and thermal control to prevent premature crosslinking .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H^1H- and 13C^{13}C-NMR : To confirm the silyl group (δ ~0.1–0.3 ppm for 1H^1H) and diyne backbone (δ 60–100 ppm for 13C^{13}C) .
  • FT-IR : Detection of O-H stretches (~3300 cm1^{-1}) and C≡C vibrations (~2100–2250 cm1^{-1}) .
  • X-ray crystallography : For structural elucidation of crystalline derivatives, as seen in cycloadducts with azides .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of 2,4-pentadiyn-1-ol derivatives in cycloaddition reactions?

The trimethylsilyl group acts as a steric and electronic modulator. In cycloadditions with aryl azides, it stabilizes transition states by hyperconjugation, accelerating [3+2] Huisgen reactions. For example, silyl-substituted triazoles exhibit regioselectivity due to the silyl group’s electron-withdrawing effect, as shown in DFT calculations . Methodologically, monitoring reaction kinetics via 1H^1H-NMR or in situ IR can resolve competing pathways.

Q. What role does this compound play in the formation of SABRE-active complexes, and how does catalyst deactivation occur?

In SABRE (Signal Amplification by Reversible Exchange) hyperpolarization, the compound forms labile ternary complexes with transition metals (e.g., Ir), enabling parahydrogen-induced polarization. However, aggregation into trimetallic clusters deactivates catalytic sites, as observed in analogous trimethylsilylpyrimidine systems. Strategies to mitigate deactivation include ligand tuning and low-temperature stabilization .

Q. How can solid-state polymerization of this compound derivatives be optimized for nonlinear optical materials?

Solid-state polymerization requires precise alignment of diyne units. UV or thermal initiation under controlled pressure enhances crystallinity, as demonstrated in methylthio-substituted derivatives. Third-order nonlinear susceptibility (χ(3)\chi^{(3)}) can be measured via Z-scan techniques. Post-polymerization annealing at 120–150°C improves polydiacetylene chain regularity, critical for optical performance .

Methodological Notes

  • Contradiction Alert : While emphasizes cycloaddition regioselectivity driven by silyl groups, alternative studies (not cited here) may propose steric dominance. Researchers should validate via computational modeling (e.g., Gaussian09 with B3LYP/6-31G*).
  • Data Gaps : Limited evidence on environmental stability; accelerated aging studies (e.g., 40°C/75% RH for 28 days) are recommended to assess hydrolytic degradation risks.

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